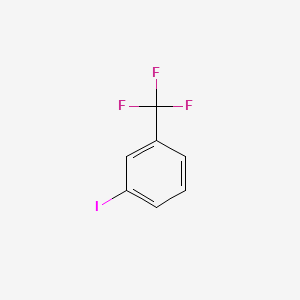

3-Iodobenzotrifluoride

Descripción

Contextual Significance in Modern Organic Synthesis

The significance of 3-Iodobenzotrifluoride in modern organic synthesis stems from its bifunctional nature. The trifluoromethyl (CF₃) group is a highly sought-after moiety in medicinal chemistry and materials science. Its incorporation into organic molecules can significantly alter their physical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the CF₃ group is a common feature in many pharmaceuticals.

The iodine atom on the aromatic ring serves as a versatile handle for a wide array of chemical transformations. As a halogen, it is an excellent leaving group in various reactions, most notably in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to construct complex molecular architectures. Therefore, this compound acts as a crucial intermediate, enabling the introduction of the 3-(trifluoromethyl)phenyl fragment into larger molecules. sodiumiodide.netcphi-online.comallfluoro.com

Historical Overview of Trifluoromethylated and Iodinated Arenes in Chemical Sciences

The utility of this compound is best understood within the historical context of its constituent functional groups. The development of methods to introduce trifluoromethyl groups and to utilize aryl iodides in synthesis has been a major focus of chemical research for over a century.

The study of trifluoromethyl groups in relation to biological activity began as early as 1927. One of the earliest methods for trifluoromethylation was developed by Frédéric Swarts in 1892, using antimony fluoride (B91410). A significant advancement came with the McLoughlin-Thrower reaction in 1968, which utilized iodofluoroalkanes, iodoaromatic compounds, and copper for coupling reactions.

Over the years, a diverse array of reagents and methods has been developed to facilitate trifluoromethylation. These can be broadly categorized based on the nature of the trifluoromethyl source:

Radical Trifluoromethylation : This involves the generation of a trifluoromethyl radical (•CF₃), often from sources like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate.

Nucleophilic Trifluoromethylation : Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent, are used to deliver a nucleophilic trifluoromethyl anion equivalent (CF₃⁻). This method is widely used for the trifluoromethylation of carbonyl compounds and aryl halides.

Electrophilic Trifluoromethylation : The development of reagents that can deliver an electrophilic trifluoromethyl cation equivalent (CF₃⁺) has been a significant challenge. The development of diaryl(trifluoromethyl)sulfonium salts and hypervalent iodine reagents, often referred to as Togni and Umemoto reagents, has provided effective solutions for the electrophilic trifluoromethylation of various nucleophiles.

Aryl iodides are highly valued substrates in organic synthesis, primarily due to the reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides more reactive than their bromide or chloride counterparts in many reactions.

The development of aryl iodide chemistry has been closely linked to the rise of transition metal-catalyzed cross-coupling reactions. Reactions such as the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings have become indispensable tools for the formation of C-C, C-N, and C-O bonds, with aryl iodides often being the substrate of choice due to their high reactivity.

Furthermore, aryl iodides are precursors to a variety of other useful intermediates. They can be converted into organolithium or Grignard reagents through metal-halogen exchange, or used to form hypervalent iodine compounds, which are themselves powerful oxidizing agents in organic synthesis. Modern methods continue to expand the utility of aryl iodides, with recent developments focusing on photoredox catalysis to generate aryl radicals from aryl iodides under mild conditions.

Scope and Research Focus of this compound Studies

The primary research focus for this compound is its application as a building block in synthetic organic chemistry. Its utility is demonstrated in various studies where the objective is to synthesize complex molecules bearing the 3-(trifluoromethyl)phenyl motif.

A key area of application is in palladium-catalyzed cross-coupling reactions . The iodine atom provides a reactive site for these transformations. For instance, this compound has been used in the Sonogashira coupling reaction with phenylacetylene. sigmaaldrich.com This reaction, catalyzed by a palladium complex, efficiently forms a new carbon-carbon bond between the aromatic ring and the alkyne, yielding 1-phenyl-2-(3-(trifluoromethyl)phenyl)acetylene. This type of reaction is fundamental for the construction of conjugated organic materials and complex pharmaceutical intermediates.

Another documented use of this compound is in the synthesis of advanced materials. It has been employed as a starting material in the preparation of zinc 5,10,15,20-tetrakis(3-(trifluoromethyl)phenylethynyl)porphyrin. chemicalbook.comsigmaaldrich.com This synthesis likely involves a Sonogashira coupling of this compound with a tetraethynylporphyrin core. The resulting porphyrin derivative, featuring four trifluoromethylphenyl groups, would have modified electronic and solubility properties, making it of interest for applications in areas such as photodynamic therapy, catalysis, or as a component in electronic devices.

The research involving this compound is thus centered on leveraging its dual functionality: the iodine for strategic bond formation and the trifluoromethyl group for tuning the properties of the final product. Studies typically focus on developing efficient catalytic systems to perform these transformations and on synthesizing novel target molecules with potential applications in medicine and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3I/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGISPMBUGPHLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059948 | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-81-0 | |

| Record name | 1-Iodo-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-3-(trifluoromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW752XDX45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 3 Iodobenzotrifluoride and Its Derivatives

Direct Synthesis Strategies

Regioselective Iodination of Benzotrifluoride (B45747) Derivatives

The direct iodination of benzotrifluoride presents a challenge in controlling the position of the incoming iodine atom. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. Therefore, direct iodination of benzotrifluoride would be expected to yield the desired 3-iodo product. However, achieving high regioselectivity and yield often requires specific reagents and conditions. Research into the regioselective iodination of substituted aromatic compounds has explored various iodinating agents and catalyst systems to enhance selectivity. For instance, the use of silver salts in conjunction with iodine has been shown to influence the regioselectivity of iodination in chlorinated aromatic compounds, offering a potential avenue for optimizing the synthesis of 3-iodobenzotrifluoride. nih.govuky.edu

Trifluoromethylation of Iodobenzene (B50100) Derivatives

An alternative and widely explored direct route is the trifluoromethylation of readily available iodobenzene derivatives. This approach has seen significant advancements through the development of both transition metal-catalyzed and metal-free methods.

Copper-catalyzed trifluoromethylation has emerged as a robust method for the synthesis of benzotrifluorides from aryl iodides. nih.govacs.org These reactions often employ a trifluoromethyl source, such as TMSCF3 (trimethyl(trifluoromethyl)silane), in the presence of a copper(I) catalyst. acs.orgacs.org The mechanism is believed to involve the formation of a copper-trifluoromethyl species, [CuCF3], which then reacts with the aryl iodide. acs.org The addition of ligands, such as 1,10-phenanthroline, can accelerate the reaction. nih.gov

Silver-promoted trifluoromethylation has also been investigated. While early studies focused on silver's role in mediating C-H trifluoromethylation, its cooperative effect in copper-catalyzed reactions of aryl iodides has been noted. nih.govresearchgate.net In some systems, silver catalysis with PhI(OAc)2 as an oxidant allows for the trifluoromethylation of arenes at room temperature. rsc.orgresearchgate.net The proposed mechanism involves AgCF3 intermediates. nih.gov

Table 1: Comparison of Cu-catalyzed and Ag-promoted Trifluoromethylation of Aryl Iodides

| Feature | Cu-catalyzed Trifluoromethylation | Ag-promoted/catalyzed Trifluoromethylation |

|---|---|---|

| Typical Catalyst | Cu(I) salts (e.g., CuI) | Ag salts (e.g., AgF, AgNO3) |

| Common CF3 Source | TMSCF3, K(CF3COO) | TMSCF3 |

| General Conditions | Often requires elevated temperatures and ligands. | Can proceed at room temperature, often with an oxidant. rsc.orgresearchgate.net |

| Proposed Intermediate | [CuCF3] species. acs.org | AgCF3 intermediates. nih.gov |

Metal-free trifluoromethylation methods provide an alternative to transition metal-catalyzed processes, often utilizing hypervalent iodine reagents. nih.gov Phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are common examples of such reagents. nih.govnih.gov These reagents can act as oxidants to facilitate the trifluoromethylation of various substrates. rsc.orgresearchgate.net For instance, the combination of PhI(OAc)2 with a silver catalyst has been shown to effect the trifluoromethylation of arenes at room temperature. rsc.orgresearchgate.net

The mechanism of trifluoromethylation using hypervalent iodine reagents is often debated, with evidence pointing towards both ionic and radical pathways. acs.orgnih.gov In many cases, a CF3 radical is proposed as a key intermediate. acs.orgnih.gov The reaction of a hypervalent iodine reagent, such as Togni's reagent, with a copper(I) catalyst can generate a CF3 radical. nih.govrsc.org This radical can then add to the aromatic ring. The involvement of radical species is often supported by trapping experiments using radical scavengers like TEMPO. nih.gov However, it has also been shown that TEMPO itself can be trifluoromethylated, complicating the interpretation of such experiments. acs.org Some studies suggest that the reaction may proceed through a single electron transfer (SET) mechanism, leading to the formation of an arene radical cation. nih.gov

Metal-Free Trifluoromethylation with Hypervalent Iodine Reagents (e.g., PhI(OAc)2-mediated)

Multi-step Synthesis via Substituted Toluene or Fluorobenzene (B45895) Precursors

Multi-step synthetic routes provide a more controlled, albeit longer, pathway to this compound. These methods often start from readily available substituted toluenes or fluorobenzenes. The key to these syntheses lies in the strategic introduction of the iodo and trifluoromethyl groups, taking into account the directing effects of the substituents at each step. lumenlearning.com

For example, starting from a substituted toluene, one could first introduce the trifluoromethyl group and then perform a regioselective iodination. Conversely, starting with a substituted fluorobenzene, a series of reactions could be employed to introduce the iodo and trifluoromethyl groups at the desired positions. The order of these reactions is critical for achieving the correct isomer. lumenlearning.com For instance, to synthesize a meta-disubstituted product like this compound, a meta-directing group should be introduced first to guide the subsequent substitution to the 3-position. lumenlearning.com

Synthesis of Functionalized this compound Analogs

The introduction of additional functional groups onto the this compound scaffold allows for the fine-tuning of its chemical properties and the creation of diverse molecular architectures.

Amino-substituted Derivatives (e.g., 3-Amino-4-Iodobenzotrifluoride, 4-Amino-3-Iodobenzotrifluoride)

Amino-substituted iodobenzotrifluorides are valuable intermediates, particularly in the synthesis of bioactive molecules. Their preparation can be achieved through several strategic routes.

A common and effective method for introducing an amino group is the reduction of a corresponding nitro-substituted precursor. This transformation is a fundamental process in organic synthesis. google.com For instance, the synthesis of aminobenzotrifluorides can be achieved by the catalytic reduction of nitrobenzotrifluorides. google.com A mixture of 3- and 4-nitrobenzotrifluoride (B1347088) can be hydrogenated using Raney nickel as a catalyst to yield a mixture of 3- and 4-aminobenzotrifluoride. google.com This general strategy can be applied to the synthesis of amino-iodobenzotrifluorides from their nitro-iodo counterparts.

| Starting Material | Product | Reagents and Conditions | Yield |

| 3- and 4-nitrobenzotrifluoride mixture | 3- and 4-aminobenzotrifluoride | Raney nickel, H₂ (5 bar then 10 bar), Methanol, 20°C | 84.5% of theory |

This table illustrates a representative nitro reduction for the synthesis of aminobenzotrifluorides.

Direct halogenation of substituted anilines provides an alternative and often more direct route to amino-iodobenzotrifluoride derivatives. The regioselectivity of the halogenation is influenced by the electronic and steric properties of the substituents on the aniline (B41778) ring.

For example, the iodination of 4-(trifluoromethyl)aniline (B29031) can be carried out using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) in a suitable organic solvent. This approach can lead to the formation of iodo-substituted trifluoromethylanilines. Another method involves the use of N-iodosuccinimide (NIS) in an acidic medium for the direct iodination of anilines.

A specific example is the synthesis of 2,6-diiodo-4-(trifluoromethyl)aniline, which involves the iodination of 4-(trifluoromethyl)aniline. While this produces a di-iodinated product, the underlying principle of direct iodination of a trifluoromethyl-substituted aniline is relevant.

| Starting Material | Reagent | Product |

| 4-(trifluoromethyl)aniline | Iodine and oxidizing agent (e.g., H₂O₂, NaClO) | Iodo-4-(trifluoromethyl)aniline |

| 3-fluoro-4-methylaniline | N-iodosuccinimide (NIS), H₂SO₄ | 3-fluoro-5-iodo-4-methylaniline |

This table showcases reagents for the direct iodination of substituted anilines.

Halogen-Substituted Derivatives (e.g., 2-Bromo-3-Iodobenzotrifluoride)

The synthesis of dihalogenated benzotrifluorides, containing both iodine and another halogen such as bromine, offers intermediates with multiple reactive sites for further chemical transformations.

A documented synthesis of 4-bromo-3-iodobenzotrifluoride starts from 4-bromobenzotrifluoride (B150022). echemi.com The reaction is carried out by dissolving 4-bromobenzotrifluoride in triflic acid and then adding N-iodosuccinimide portionwise. The reaction mixture is stirred at room temperature, followed by workup and vacuum distillation to yield the desired product. echemi.com

| Starting Material | Reagents | Product | Yield |

| 4-Bromobenzotrifluoride | N-iodosuccinimide, Triflic acid | 4-Bromo-3-iodobenzotrifluoride | 85% |

This table details the synthesis of a bromo-iodo-substituted benzotrifluoride.

Another relevant example is the preparation of 2-bromo-5-iodobenzotrifluoride, which can be synthesized from 5-amino-2-bromo-benzotrifluoride through a diazotization reaction followed by treatment with an iodide source. google.com

Nitro-Substituted Derivatives (e.g., 3-Nitro-5-Iodobenzotrifluoride)

Nitro-iodobenzotrifluorides are key precursors for the synthesis of the corresponding amino derivatives. Their synthesis often involves the nitration of an iodo-substituted benzotrifluoride or the iodination of a nitro-substituted benzotrifluoride.

The synthesis of 1-iodo-3-nitro-5-(trifluoromethyl)benzene, also known as 3-nitro-5-iodobenzotrifluoride, has been reported. chemicalbook.comnih.gov One synthetic route starts from 2-nitro-4-trifluoromethylbenzoic acid. chemicalbook.com Another approach involves the nitration of 2-iodobenzoic acid followed by further transformations. For instance, nitration of 2-iodobenzoic acid with nitric acid and sulfuric acid yields 2-iodo-5-nitrobenzoic acid. beilstein-journals.org

A related synthetic strategy involves the bromination of 1-nitro-3-trifluoromethyl-benzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of concentrated sulfuric acid to yield 1-bromo-3-nitro-5-trifluoromethyl-benzene. google.com This highlights the feasibility of halogenating nitrobenzotrifluorides.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound and its derivatives to minimize environmental impact and enhance safety.

One area of focus is the use of more environmentally benign reagents and solvents. For example, the use of hypervalent iodine reagents is being explored for various transformations, including trifluoromethylthiolation, which can offer advantages in terms of reactivity and milder reaction conditions. rsc.org While not a direct synthesis of this compound, the development of such reagents is part of a broader move towards greener synthetic methods.

Another green approach involves performing reactions in water. A simple and green methodology has been developed for the synthesis of certain heterocyclic compounds using iodobenzene diacetate in water at room temperature. researchgate.net This method boasts high efficiency, easy work-up, short reaction times, and the use of a non-toxic solvent. researchgate.net The application of such "on water" methodologies to the synthesis of this compound derivatives could significantly reduce the reliance on volatile organic solvents.

Iii. Reactivity and Mechanistic Studies of 3 Iodobenzotrifluoride

Role of the Trifluoromethyl Group in Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of the aromatic system's reactivity due to its distinct electronic properties.

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov This is primarily due to the high electronegativity of the three fluorine atoms, which exert a powerful negative inductive effect (-I effect) across the carbon-fluorine and carbon-carbon sigma bonds. This effect significantly reduces the electron density of the aromatic ring, making it electron-poor compared to benzene (B151609). youtube.com This deactivation of the ring system has major implications for its reaction pathways, particularly in electrophilic aromatic substitutions. The increased positive charge delocalization caused by the -CF3 group enhances the electrophilic character at other sites on the molecule. nih.gov

The electron-deficient nature of the aromatic ring in 3-Iodobenzotrifluoride has a direct impact on the rate and selectivity of its reactions.

Reaction Rate: For electrophilic aromatic substitution (EAS) reactions, the strong deactivation by the -CF3 group makes the aromatic ring less nucleophilic. Consequently, the rate of electrophilic attack on this compound is significantly slower than that on benzene. youtube.com Conversely, this electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction that is typically unfavorable for electron-rich aromatic systems like benzene. libretexts.orglibretexts.org

Reaction Selectivity (Regioselectivity): In electrophilic aromatic substitution, the trifluoromethyl group is a strong meta-director. youtube.com It deactivates the ortho and para positions more than the meta position because resonance structures of the cationic intermediate (arenium ion) for ortho and para attack place the positive charge adjacent to the electron-withdrawing -CF3 group, which is highly destabilizing. youtube.com The meta attack avoids this unfavorable arrangement, leading to a more stable intermediate and making it the preferred pathway. youtube.com In nucleophilic aromatic substitution, electron-withdrawing groups like -CF3 are ortho, para-directors because they can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. libretexts.org

Iodine Reactivity and Functional Group Transformations

The iodine atom on the aromatic ring is a key site of reactivity, serving both as a directing group for further ring substitution and, more importantly, as an excellent leaving group in cross-coupling reactions.

The table below summarizes the directing influence of each substituent on the available positions (C2, C4, C5, C6) of the this compound ring.

| Position | Directed by -CF₃ (meta) | Directed by -I (ortho, para) | Combined Effect |

|---|---|---|---|

| C2 | ✓ (ortho) | Activated by Iodine | |

| C4 | ✓ (ortho) | Activated by Iodine | |

| C5 | ✓ (meta) | Activated by Trifluoromethyl | |

| C6 | ✓ (para) | Strongly activated by Iodine (para) |

The actual regiochemical outcome often results in a mixture of products, with the precise ratio depending on the steric hindrance and the electronic nature of the incoming electrophile. nih.gov However, substitution at the C6 position is often favored due to the strong para-directing effect of the iodine and reduced steric hindrance compared to the C2 position.

While classical nucleophilic aromatic substitution (SNAr) on this compound is possible, it is not the dominant reaction pathway because the strongly activating -CF3 group is meta, not ortho or para, to the iodine leaving group. libretexts.orglibretexts.org The most significant utility of the iodine atom is its role as a leaving group in palladium-catalyzed cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

The following table details some of the key cross-coupling reactions involving this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Reaction | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Stilbene derivative |

| Sonogashira Reaction | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Aryl Alkyne |

| Heck Reaction | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted Alkene |

These reactions, including the Suzuki, libretexts.orgcommonorganicchemistry.com Sonogashira, wikipedia.orglibretexts.orgchemicalbook.com and Heck wikipedia.orgorganic-chemistry.org couplings, are fundamental in modern organic synthesis for constructing complex molecular architectures from simple precursors.

Radical Reactions Involving this compound

The carbon-iodine bond in aryl iodides is relatively weak and can undergo homolytic cleavage upon exposure to heat or ultraviolet light, or by reaction with a radical initiator, to generate an aryl radical. rsc.org In the case of this compound, this process forms the 3-(trifluoromethyl)phenyl radical.

Formation of the 3-(Trifluoromethyl)phenyl Radical: IC₆H₄CF₃ + Initiator (or hν) → •C₆H₄CF₃ + I•

Once formed, this highly reactive radical intermediate can participate in a variety of subsequent reactions. wikipedia.org These include:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form benzotrifluoride (B45747).

Addition to Multiple Bonds: The radical can add to alkenes or alkynes, initiating radical polymerization or cyclization reactions. nih.gov

Coupling Reactions: The radical can be trapped by other radical species or participate in metal-mediated processes. acs.org

Radical cyclization reactions, in particular, represent a powerful synthetic strategy where an aryl radical generated from a precursor like this compound can add intramolecularly to a tethered π-system, forming a new ring. nih.govnih.gov The efficiency and pathway of these radical reactions are influenced by the stability of the intermediates and the reaction conditions employed.

Hydrogen Abstraction Studies with Phenyl Radicals

Studies involving phenyl radicals, or their analogs like p-fluorophenyl radicals, have been conducted to probe the reactivity of this compound. In competitive kinetic experiments, p-fluorophenyl radicals are generated and allowed to react with both a hydrogen donor (like tetrahydrofuran (B95107) or water) and this compound. winona.eduwinona.edu The two competing reactions are hydrogen abstraction from the solvent to form fluorobenzene (B45895) and iodine abstraction from this compound to form p-iodofluorobenzene. winona.eduwinona.edu

The formation of these products is monitored, often by 19F NMR spectroscopy, to determine the relative rates of the two pathways. winona.eduwinona.edu For instance, visible irradiation of a precursor like FPAIN in the presence of this compound and a hydrogen source leads to the formation of both fluorobenzene (FPhH) and p-iodofluorobenzene (FPhI). winona.eduwinona.edu The ratio of these products is directly related to the concentrations of the reactants and the rate constants of the competing reactions. winona.edu

Kinetic Studies and Rate Constant Determination

Kinetic studies based on the competitive reactions described above allow for the determination of rate constant ratios. By plotting the ratio of the products ([FPhH]/[FPhI]) against the ratio of the reactant concentrations ([Solvent]/[ArI]), a linear relationship can be established. winona.edu The slope of this line gives the rate constant ratio, kH/kI, where kH is the rate constant for hydrogen abstraction and kI is the rate constant for iodine abstraction. winona.edu

These relative rate constants can be converted to absolute rate constants if one of the competing rate constants is known. For the reaction of p-fluorophenyl radical with this compound, a literature value for the rate constant of iodine abstraction (kI) has been established as 2.2 x 10⁸ M⁻¹s⁻¹. winona.edu This value allows for the calculation of the absolute rate constant for hydrogen abstraction from various solvents under specific experimental conditions. winona.edu

Table 1: Competitive Kinetic Experiment Data for p-Fluorophenyl Radical Reactions This table is based on data presented in a study on hydrogen abstraction from water. winona.edu

| Reactant Ratio ([H₂O]/[ArI]) | Product Ratio ([FPhH]/[FPhI]) |

|---|---|

| Variable | Measured via ¹⁹F NMR |

In this experiment, FPAIN was used to generate p-fluorophenyl radicals in the presence of water (the hydrogen donor) and this compound (ArI, the iodine donor). The ratio of products, fluorobenzene (FPhH) and p-iodofluorobenzene (FPhI), was plotted against the ratio of reactant concentrations. This allowed for the determination of the relative rate constant for hydrogen abstraction versus iodine abstraction. winona.edu

Hypervalent Iodine Chemistry and Derivatives

This compound serves as a precursor for hypervalent iodine reagents, where the iodine atom exists in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)). These reagents are powerful and versatile tools in organic synthesis.

Synthesis and Reactivity of [Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene (HTIB)

[Hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent or HTIB, is a widely used hypervalent iodine(III) reagent. organic-chemistry.orgsigmaaldrich.com It is a stable, crystalline solid valued as an environmentally benign alternative to heavy metal oxidants. researchgate.net The general synthesis involves the oxidation of an iodoarene. While specific methods for the 3-trifluoromethyl derivative are not detailed in the provided sources, the synthesis would likely follow established protocols for other HTIB derivatives, such as the reaction of the parent iodoarene with reagents like m-chloroperbenzoic acid (MCPBA) and p-toluenesulfonic acid (PTSA). organic-chemistry.org

The reactivity of HTIB is characterized by its strong electrophilicity and its role as an oxidant in a wide array of transformations. It participates in reactions through ligand exchange, reductive elimination, and single-electron transfer pathways. HTIB is known to mediate the α-tosyloxylation of ketones, the oxidative transposition of vinyl halides, and the synthesis of various heterocyclic compounds like isoxazoles. organic-chemistry.org The presence of the electron-withdrawing trifluoromethyl group on the benzene ring of [Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene would be expected to enhance the electrophilicity and oxidizing power of the iodine center compared to the unsubstituted Koser's Reagent.

Oxidative Fluorination of Iodoarenes to Aryl I(III)- and I(V)-Fluorides

A mild and effective method for the oxidative fluorination of iodoarenes involves the use of trichloroisocyanuric acid (TCICA) as the oxidant and potassium fluoride (B91410) (KF) as the fluoride source. nih.govnih.gov This approach allows for the synthesis of difluoro(aryl)-λ³-iodanes (aryl-IF₂) and tetrafluoro(aryl)-λ⁵-iodanes (aryl-IF₄). nih.govlse.ac.uk

A key finding is that the selectivity between the I(III) and I(V) products is primarily controlled by the substitution pattern on the iodoarene starting material. nih.govnih.gov Generally, the presence of an ortho-substituent on the iodoarene inhibits further oxidation of the I(III) aryl-IF₂ intermediate to the I(V) aryl-IF₄ compound. nih.gov This method provides a milder route to electron-deficient aryl-IF₂ compounds compared to other techniques. nih.gov An alternative approach uses Selectfluor for the oxidative fluorination of iodine(III) precursors to access hypervalent iodine(V) fluorides. beilstein-journals.org

The TCICA/KF fluorination method's selectivity has prompted detailed mechanistic studies. nih.gov Computational, crystallographic, and dynamic NMR studies have been employed to understand the relationship between ortho-substituents and the difluoroiodo (-IF₂) group. nih.govnih.gov These investigations revealed that an ortho-substituent sterically and/or electronically hinders the approach of the oxidizing species required for the conversion of the I(III) difluoride to the I(V) tetrafluoride. nih.gov However, exceptions to this trend exist, such as when an ortho-substituent can participate in a stabilizing interaction with the iodine atom, making the I(V) state more accessible. nih.gov The precise mechanism of oxidation and fluorine transfer is a focus of ongoing studies aimed at further refining and expanding the utility of these fluorination reactions. nih.gov

Table 2: Methods for Oxidative Fluorination of Iodoarenes This table summarizes information on modern oxidative fluorination methods. nih.govbeilstein-journals.org

| Reagent System | Target Product | Key Feature |

|---|---|---|

| Trichloroisocyanuric acid (TCICA) / Potassium Fluoride (KF) | Aryl-IF₂ or Aryl-IF₄ | Selectivity controlled by iodoarene's substitution pattern. nih.gov |

| Selectfluor | Trifluoro(aryl)-λ⁵-iodanes | Oxidizes I(III) fluoroiodane precursors to I(V) species. beilstein-journals.org |

These methods represent mild and controlled approaches to accessing hypervalent iodine fluorides. The TCICA/KF system is notable for its predictable selectivity based on the substrate's structure, particularly the presence or absence of ortho-substituents. nih.gov The Selectfluor method provides a route to specific I(V) compounds from their I(III) precursors. beilstein-journals.org

Degradation Pathways of Hypervalent Trifluoromethylation Iodine Reagents

Hypervalent iodine reagents designed for electrophilic trifluoromethylation, such as Togni reagents, are generally stable, crystalline solids. acs.org However, they are energetic materials that can decompose. acs.org The stability of these reagents can be influenced by factors such as temperature and the presence of acid. acs.org

Heating these reagents, particularly in their solid form, can lead to violent decomposition. acs.org Furthermore, some reagents show rapid degradation under acidic conditions. For example, attempts to react certain hypervalent iodine compounds with p-toluenesulfonic acid resulted in the rapid decay of the reagent without the desired trifluoromethylation occurring. acs.org The degradation of these reagents can also occur during synthesis or subsequent reactions, sometimes leading to byproducts like trifluoromethyl iodide (CF₃I), indicating that ligand substitution may be followed by decomposition rather than the intended trifluoromethyl transfer. acs.org The electronic properties of the aromatic ring also play a role; introducing electron-withdrawing groups can increase the iodine center's propensity for reduction, potentially enhancing reactivity but also affecting stability. acs.org

Iv. Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. 3-Iodobenzotrifluoride, with its reactive carbon-iodine bond, is an excellent substrate for these transformations.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been widely adopted for the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.

The classical Sonogashira reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The reaction of this compound with various terminal alkynes proceeds efficiently under these conditions to afford the corresponding 1-alkynyl-3-(trifluoromethyl)benzene derivatives. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are effective for this transformation. libretexts.org The reaction is generally tolerant of a wide range of functional groups on the alkyne coupling partner.

Table 1: Palladium-Catalyzed Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 95 |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 50 | 92 |

| (Trimethylsilyl)acetylene | Pd(OAc)₂/PPh₃/CuI | Piperidine | Toluene | 60 | 90 |

| Propargyl alcohol | Pd(dppf)Cl₂/CuI | Et₃N | CH₃CN | RT | 88 |

This table presents representative data compiled from typical Sonogashira coupling reactions of aryl iodides.

In recent years, efforts have been made to develop more environmentally friendly and cost-effective catalytic systems. Metal-free Sonogashira-type couplings have emerged as a viable alternative to the traditional palladium-catalyzed protocols. One such system utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. These reactions are typically performed under solvent-free conditions or in green solvents, further enhancing their sustainable credentials. worktribe.comnih.govrsc.org The coupling of this compound with terminal alkynes proceeds in good to excellent yields under DABCO catalysis, demonstrating the utility of this metal-free approach.

Table 2: DABCO-Catalyzed Sonogashira Coupling of this compound

| Alkyne | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | K₂CO₃ | None | 100 | 85 |

| 1-Octyne | Cs₂CO₃ | PEG-400 | 80 | 82 |

| 4-Ethynylanisole | K₃PO₄ | None | 110 | 88 |

| 3-Ethynylpyridine | t-BuOK | DMSO | 90 | 79 |

This table presents representative data for DABCO-catalyzed Sonogashira reactions.

The formation of carbon-heteroatom bonds is fundamental to the synthesis of a vast array of organic compounds, particularly in the pharmaceutical industry. This compound is a valuable precursor for the introduction of the 3-(trifluoromethyl)phenyl moiety onto nitrogen, oxygen, and sulfur nucleophiles.

The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. rsc.orgorganic-chemistry.orgnih.govyoutube.com This reaction can be successfully applied to the coupling of this compound with a variety of amines, including allylamine, to produce the corresponding N-aryl products. The choice of phosphine (B1218219) ligand is crucial for achieving high catalytic activity and selectivity.

Similarly, palladium-catalyzed C-O coupling reactions provide a direct route to diaryl ethers. The reaction of this compound with hydroxyl-containing compounds, such as 1-naphthol, can be achieved using a palladium catalyst and a suitable ligand. nih.gov

Table 3: Palladium-Catalyzed C-N and C-O Coupling of this compound

| Nucleophile | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Allylamine | XPhos | NaOtBu | Toluene | 100 | 85 |

| 1-Naphthol | RuPhos | K₃PO₄ | Dioxane | 110 | 80 |

| Morpholine | BrettPhos | Cs₂CO₃ | Toluene | 90 | 92 |

| Phenol | tBuXPhos | K₂CO₃ | DMF | 120 | 78 |

This table presents representative data for Buchwald-Hartwig C-N and C-O coupling reactions of aryl iodides.

Nickel catalysis has emerged as a powerful and more economical alternative to palladium catalysis for a variety of cross-coupling reactions. organic-chemistry.orgrhhz.netnih.gov Nickel catalysts can effectively promote the coupling of this compound with a range of nucleophiles. For instance, the Kumada coupling, which involves the reaction of an organohalide with a Grignard reagent, can be efficiently catalyzed by nickel complexes. This provides a valuable method for the formation of carbon-carbon bonds. organic-chemistry.orgrhhz.netnih.govscilit.comarkat-usa.org

Table 4: Nickel-Catalyzed Kumada Coupling of this compound

| Grignard Reagent | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylmagnesium bromide | NiCl₂ | dppe | THF | RT | 90 |

| Methylmagnesium chloride | Ni(acac)₂ | dppp | Et₂O | 0 | 85 |

| Vinylmagnesium bromide | NiCl₂(PCy₃)₂ | None | THF | RT | 88 |

| n-Butylmagnesium chloride | Ni(cod)₂ | dppf | Dioxane | 50 | 82 |

This table presents representative data for nickel-catalyzed Kumada coupling reactions of aryl iodides.

Synthesis of Diorganyl Tellurides

The synthesis of symmetrical diorganyl tellurides can be efficiently achieved through a method involving the reduction of elemental tellurium followed by reaction with an organyl halide. This compound can be utilized as the organyl halide in this process. The general procedure involves the formation of a telluride dianion (Te²⁻) by reducing tellurium powder with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in a solvent like dimethylformamide (DMF). This is followed by the addition of the organyl halide.

In a typical reaction, tellurium is treated with sodium borohydride at an elevated temperature (e.g., 80 °C). Subsequently, two equivalents of the organyl halide, such as this compound, are added to the reaction mixture. This two-step, one-pot synthesis allows for the selective and efficient formation of symmetrical diorganyl tellurides. The use of this compound in this reaction would yield bis(3-(trifluoromethyl)phenyl) telluride, a compound of interest for further synthetic applications. This method is noted for its operational simplicity and the relatively mild conditions required for the second step. nih.gov

| Reactants | Reagents | Conditions | Product | Yield |

| Tellurium, this compound | 1. NaBH₄, DMF2. This compound | 1. 80 °C, 1 h2. 25-153 °C, 3-5 h | Bis(3-(trifluoromethyl)phenyl) telluride | 37-93% (General range for various organyl halides) nih.gov |

This table illustrates the general conditions for the synthesis of diorganyl tellurides, with this compound as a representative organyl halide.

Functionalization of Aromatic Systems

This compound is a valuable reagent in palladium-catalyzed C-H arylation reactions. This strategy allows for the direct coupling of the 3-(trifluoromethyl)phenyl moiety onto other molecular scaffolds without the need for pre-functionalization of the coupling partner. This approach is atom-economical and streamlines synthetic pathways. The term "trifluoromethylation" in this context refers to the introduction of the trifluoromethyl-substituted aryl group.

Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are commonly employed. In many cases, the reaction can proceed effectively even without the use of a phosphine ligand. rsc.org These reactions typically involve an oxidant and a base to facilitate the catalytic cycle. The C-H bond of a substrate, for instance a heteroaromatic compound like benzophosphole, is activated and then coupled with this compound. This methodology has been successfully applied to synthesize a range of donor-acceptor type molecules and condensed heteroaromatic systems that are of interest in materials chemistry. rsc.org

| Substrate | Arylating Agent | Catalyst | Conditions | Product | Reference |

| Benzophospholes | This compound | Pd(OAc)₂ | Base, Oxidant | 3-(Trifluoromethyl)phenyl-substituted benzophosphole | rsc.org |

| Aliphatic Tertiary Amides | This compound | Pd(II)/SOHP ligand | Base, Additive | β-Arylated aliphatic tertiary amide | snnu.edu.cn |

This table provides examples of C-H arylation reactions where this compound serves as the arylating agent.

While the trifluoromethyl group is generally robust, recent advancements have enabled its selective transformation under mild conditions, thus diversifying the synthetic utility of benzotrifluoride (B45747) derivatives. rsc.org These transformations allow for the conversion of the CF₃ group into other valuable functional moieties.

One notable transformation is the conversion of a trifluoromethyl group into a difluoromethylene group. This can be achieved through the activation of an ortho-hydrosilyl group. rsc.org Another approach involves photoredox catalysis, where a single-electron transfer to the trifluoromethylarene generates a radical anion. This intermediate undergoes C-F bond cleavage to form a difluorobenzylic radical, which can then be intercepted by various reagents. nih.gov This method allows for the synthesis of difluoroalkyl aromatics and difluoromethyl arenes from trifluoromethyl arene precursors. nih.gov These transformations significantly expand the chemical space accessible from readily available trifluoromethylated aromatics. rsc.org

Asymmetric Catalysis in Reactions Involving this compound

The development of asymmetric catalytic methods involving this compound opens pathways to enantiomerically enriched molecules, which are crucial in pharmacology and materials science. A significant advancement in this area is the palladium-catalyzed enantioselective β-C(sp³)-H arylation of aliphatic tertiary amides using aryl iodides like this compound. snnu.edu.cn

This transformation is enabled by the use of chiral ligands, such as sulfoxide-2-hydroxypyridine (SOHP) ligands, in conjunction with a palladium(II) catalyst. The chiral ligand plays a crucial role in the stereoselective C-H deprotonation-metalation step, thereby controlling the enantioselectivity of the arylation. snnu.edu.cn A wide range of aliphatic amides can be coupled with aryl iodides, including this compound, to produce β-arylated products with high yields and excellent enantioselectivities. This method provides a direct route to chiral molecules containing the 3-(trifluoromethyl)phenyl group, demonstrating the synthetic utility of this compound in creating complex, stereodefined structures. snnu.edu.cn

| Substrate | Arylating Agent | Catalyst System | Key Feature | Product | Enantioselectivity |

| Aliphatic Tertiary Amide | This compound | Pd(II) / Chiral SOHP Ligand | Enantioselective β-C(sp³)-H activation | Chiral β-arylated amide | High (e.g., up to 99% ee) snnu.edu.cn |

| Cyclopropanecarboxamide | This compound | Pd(II) / Chiral SOHP Ligand | Diastereo- and enantioselective arylation | Chiral β-arylated cyclopropane | High snnu.edu.cn |

This table summarizes the key aspects of asymmetric C-H arylation using this compound.

V. Advanced Spectroscopic and Computational Characterization in 3 Iodobenzotrifluoride Research

Spectroscopic Techniques

Spectroscopic analysis is fundamental to the study of 3-iodobenzotrifluoride, enabling researchers to monitor reaction dynamics and characterize resulting compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying reactions involving organofluorine compounds like this compound. The 19F nucleus, with a natural abundance of nearly 100% and a high gyromagnetic ratio, provides high sensitivity for NMR measurements. qd-europe.com This makes 19F NMR an excellent method for quantitative analysis and real-time reaction monitoring. nih.govmagritek.com

The chemical shifts in 19F NMR are spread over a wide range, which minimizes the likelihood of signal overlap, a common issue in proton (1H) NMR of complex mixtures. techniques-ingenieur.fr This feature allows for the clear identification and quantification of the starting material, intermediates, and final products containing the trifluoromethyl group. For instance, in a reaction involving this compound, the disappearance of the 19F signal corresponding to the reactant and the appearance of new signals corresponding to the product(s) can be tracked over time to determine the reaction kinetics and yield.

Benchtop NMR spectrometers have made it possible to monitor reactions in real-time, providing kinetic, mechanistic, and structural insights with quantitative precision. nih.gov This capability is particularly advantageous for understanding complex transformations, such as the Biginelli cyclocondensation, where trifluorinated building blocks are used. nih.gov The ability to acquire 1H and 19F NMR spectra sequentially without extensive recalibration further enhances the utility of this technique for in-depth reaction analysis. magritek.com

Table 1: Application of 19F NMR in Reaction Monitoring

| Application | Description | Reference |

|---|---|---|

| Quantitative Analysis | The high natural abundance and sensitivity of the 19F nucleus allow for precise quantification of fluorine-containing reactants and products. | qd-europe.comnih.gov |

| Reaction Monitoring | Real-time tracking of the consumption of starting materials and the formation of products provides valuable kinetic data. | nih.govmagritek.com |

| Mechanistic Insight | Observation of transient intermediates can help elucidate the steps involved in a reaction mechanism. | nih.gov |

| Product Identification | The characteristic chemical shifts of the 19F nucleus aid in the structural characterization of the final products. | techniques-ingenieur.fr |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio of ionized molecules. In the context of this compound research, various MS methods, including Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are employed for the analysis of reaction intermediates and products.

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives. nih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. researchgate.net The resulting mass spectrum provides a molecular fingerprint that can be used to identify known compounds by comparison to spectral libraries or to deduce the structure of new molecules. High-resolution time-of-flight (TOF) MS coupled with GC can provide accurate mass measurements, which aids in determining the elemental composition of unknown compounds. nih.gov

ESI-MS is a soft ionization technique that is often used for the analysis of less volatile or thermally labile compounds, including reaction intermediates that may not be stable enough for GC-MS analysis. This technique allows for the observation of molecular ions with minimal fragmentation, providing clear molecular weight information.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.01 g/mol | nih.govsigmaaldrich.com |

| Molecular Formula | C7H4F3I | nih.gov |

| Top Peak (m/z) | 272 | nih.gov |

| Second Highest Peak (m/z) | 145 | nih.gov |

Computational Chemistry Studies

Computational chemistry serves as a powerful complement to experimental studies by providing theoretical insights into the reactivity and properties of molecules like this compound.

Mechanistic Elucidation of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies for different possible pathways. This allows for a theoretical investigation of how a reaction proceeds, which can be corroborated with experimental evidence from techniques like NMR and MS. For example, DFT calculations have been successfully used to study the mechanism of ketone reduction, providing insights into the hydride transfer process. nih.gov Such studies on reactions involving this compound can help in understanding the role of the trifluoromethyl and iodo substituents in directing the reaction course.

Prediction of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical transformations. By calculating molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, it is possible to anticipate how the molecule will interact with other reagents. For instance, DFT calculations can predict whether a reaction is likely to be kinetically or thermodynamically controlled. nih.gov This predictive capability is invaluable for designing new reactions and optimizing reaction conditions to achieve desired products with high selectivity.

Structure-Reactivity Relationship Analysis

Understanding the relationship between the structure of a molecule and its reactivity is a central theme in chemistry. Computational chemistry provides a quantitative framework for analyzing these relationships. For this compound, this involves studying how the electronic and steric effects of the trifluoromethyl and iodo groups influence its reactivity. For example, Hammett linear free-energy relationships, which correlate reaction rates with substituent constants, can be computationally derived and compared with experimental data to provide a deeper understanding of the electronic effects at play. nih.gov This analysis helps in rationalizing observed reactivity patterns and in designing new molecules with tailored chemical properties.

Vi. Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 3-Iodobenzotrifluoride Transformations

The transformation of this compound, primarily through reactions involving its carbon-iodine bond, is central to its application. A major area of ongoing research is the development of advanced catalytic systems to facilitate these reactions with greater precision and efficiency. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard methods for forming new carbon-carbon bonds from aryl halides like this compound. longdom.org Future developments are aimed at creating catalysts that are more active, stable, and versatile.

Key research objectives include:

Lowering Catalyst Loading: Developing highly active catalysts, potentially incorporating novel ligands or using nanoparticle technology, to reduce the amount of expensive and often toxic heavy metals like palladium required.

Expanding Reaction Scope: Designing catalytic systems that tolerate a wider range of functional groups, allowing for the synthesis of more complex molecules in fewer steps.

Visible-Light Photocatalysis: Exploring metal-free, organophotoredox catalysts that can use visible light to drive reactions, offering a more sustainable alternative to traditional metal-catalyzed methods. acs.org

Table 1: Catalytic Transformations for this compound

| Reaction Type | Reactant Partner | Bond Formed | Catalyst System Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C | Pd(PPh₃)₄ / Base |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂ / Ligand |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Pd/Cu co-catalyst |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium / Buchwald Ligand |

Exploration of this compound in Materials Science Innovations

The unique combination of a reactive iodine atom and a stability-enhancing trifluoromethyl group makes this compound an attractive precursor for advanced materials. sigmaaldrich.com The trifluoromethyl (-CF₃) group is well-known for imparting desirable properties such as high thermal stability, chemical resistance, and lipophilicity, while the iodo-substituent provides a reactive handle for polymerization or functionalization. nih.gov

Future research is likely to focus on incorporating the 3-(trifluoromethyl)phenyl moiety into:

High-Performance Polymers: Creating polymers with enhanced thermal stability, lower surface energy, and specific optical properties for applications in electronics and aerospace.

Organic Electronics: Synthesizing novel organic semiconductors, liquid crystals, and components for Organic Light-Emitting Diodes (OLEDs), where the electronic properties of the trifluoromethyl group can be used to tune performance.

Advanced Functional Materials: The development of materials like graphene, which is 200 times stronger than steel and an excellent conductor, is a key area in materials science. singularityhub.com Functionalizing such materials with molecules derived from this compound could tailor their properties for specific applications, such as sensors or composites. singularityhub.com

Table 2: Potential Impact of Functional Groups in Materials Science

| Functional Group | Property Conferred | Potential Material Application |

|---|---|---|

| Trifluoromethyl (-CF₃) | Thermal Stability, Lipophilicity, Electron Withdrawing | Performance Polymers, Liquid Crystals, Pharmaceuticals |

Mechanistic Investigations of Complex Reaction Pathways

A deeper understanding of how reactions involving this compound proceed at a molecular level is crucial for optimizing existing methods and discovering new transformations. Mechanistic studies provide insight into the step-by-step pathway of a reaction, identifying key intermediates and transition states. nih.govnih.gov

Techniques employed in these investigations include:

Kinetic Studies: Measuring reaction rates under various conditions to understand the influence of concentration, temperature, and catalyst choice. nih.gov

Spectroscopic Analysis: Using techniques like NMR and mass spectrometry to identify transient intermediates.

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways and predict reactivity.

For reactions like the iron-catalyzed carbonyl-olefin metathesis, detailed studies have revealed asynchronous, concerted [2+2]-cycloaddition pathways. nih.gov Similar in-depth investigations into the palladium-catalyzed cross-coupling of this compound can lead to the development of more efficient catalysts and the suppression of unwanted side reactions. The growing field of photocatalysis, in particular, relies heavily on mechanistic studies to understand the complex electron transfer processes that underpin these light-driven transformations. nih.gov

Table 3: Techniques for Mechanistic Investigation

| Technique | Information Gained | Example Application |

|---|---|---|

| Kinetic Analysis | Reaction order, rate constants, activation energy | Optimizing catalyst and substrate concentrations |

| In-situ Spectroscopy (NMR, IR) | Identification of reaction intermediates | Confirming the structure of a transient species |

| Isotope Labeling Studies | Tracing the path of atoms through a reaction | Determining which bonds are broken and formed |

Sustainable and Green Synthesis Strategies for Trifluoromethylated Compounds

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. longdom.orgnih.gov For a building block like this compound, this involves both its synthesis and its subsequent use in creating other valuable trifluoromethylated compounds.

Key green strategies being explored include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. longdom.org

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids. longdom.org

Catalysis over Stoichiometric Reagents: Employing catalysts that can be used in small amounts and recycled, rather than stoichiometric reagents that are consumed in the reaction and generate significant waste. nih.gov

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. longdom.org A recent study demonstrated an eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410), highlighting the move towards safer and more sustainable production methods for fluorinated compounds. nih.gov

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis with this compound |

|---|---|

| 1. Waste Prevention | Optimizing reactions to minimize byproduct formation. |

| 2. Atom Economy | Preferring addition reactions over substitution reactions. |

| 5. Safer Solvents & Auxiliaries | Using water or recyclable ionic liquids as the reaction medium. longdom.org |

| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials for synthesis routes. longdom.org |

Q & A

Basic: What are the critical physical and chemical properties of 3-Iodobenzotrifluoride that influence its reactivity in organic synthesis?

Answer:

this compound (CAS 401-81-0) has a molecular weight of 272.01 g/mol, a boiling point of 81–82°C at 24 mmHg, a density of 1.882 g/mL at 25°C, and a refractive index of 1.517 (measured at 20°C). Its trifluoromethyl and iodine substituents create a strong electron-withdrawing effect, making it a valuable substrate for cross-coupling reactions. These properties are critical for designing solvent systems (e.g., THF or ethers) and temperature-controlled reactions (e.g., palladium-catalyzed couplings at 50°C) .

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of this compound in Suzuki-Miyaura couplings?

Answer:

Density Functional Theory (DFT) calculations can model the electronic and steric effects of the trifluoromethyl group on the iodine substituent. For instance, the electron-withdrawing nature of the -CF₃ group polarizes the C-I bond, increasing its susceptibility to oxidative addition with palladium catalysts. Researchers should compare calculated activation energies for different coupling pathways (e.g., para vs. meta substitution) and validate predictions with experimental yields (e.g., 75–90% yields reported in Pd-catalyzed reactions) .

Basic: What purification techniques are optimal for isolating this compound-derived products?

Answer:

Flash chromatography on silica gel with hexane or hexane/ethyl acetate gradients is widely used to remove residual zinc compounds or unreacted starting materials. Recrystallization in non-polar solvents (e.g., hexane) is recommended for high-purity isolation. Analytical methods like GC-MS or ¹⁹F NMR should confirm purity (>95%) and monitor byproduct formation .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound in Ullmann-type reactions?

Answer:

Discrepancies in catalytic yields (e.g., 60% vs. 85%) may arise from ligand choice (e.g., bipyridine vs. phosphine ligands), solvent polarity, or trace moisture. Systematic replication studies should:

- Control variables (e.g., catalyst loading, temperature).

- Use kinetic studies to identify rate-limiting steps.

- Compare results with computational models of transition states .

Basic: What safety protocols are essential when handling this compound?

Answer:

this compound is toxic (H315, H319, H335) and flammable (flash point 70°C). Handling requires:

- PPE (gloves, goggles, fume hood).

- Inert atmosphere (N₂/Ar) for moisture-sensitive reactions.

- Proper disposal of halogenated waste per EPA guidelines. Toxicity data (e.g., LD₅₀) should be referenced from safety datasheets .

Advanced: What spectroscopic techniques best characterize intermediates in reactions involving this compound?

Answer:

¹H NMR and ¹⁹F NMR are critical for tracking trifluoromethyl group stability and iodine displacement. For example, the ¹⁹F NMR shift (~-60 ppm for -CF₃) confirms electronic effects. X-ray crystallography can resolve structural ambiguities in cross-coupled products, while IR spectroscopy monitors functional group transformations (e.g., C-I bond cleavage) .

Basic: How does the electronic profile of this compound compare to its chloro- or bromo-substituted analogs?

Answer:

The iodine atom’s lower electronegativity (vs. Cl or Br) results in a weaker C-X bond, favoring oxidative addition in cross-coupling. The -CF₃ group further activates the C-I bond via inductive effects. Comparative studies show higher yields for iodinated derivatives (e.g., 80% for this compound vs. 50% for 3-Chlorobenzotrifluoride in Pd-catalyzed reactions) .

Advanced: What strategies optimize solvent and ligand selection for Sonogashira couplings with this compound?

Answer:

Polar aprotic solvents (e.g., DMF) enhance solubility of Pd catalysts, while ligands like PPh₃ or Xantphos stabilize active species. Researchers should:

- Screen solvents for dielectric constant compatibility.

- Use copper(I) iodide as a co-catalyst to accelerate transmetallation.

- Monitor reaction progress via TLC or in-situ IR .

Basic: What are the synthetic routes to prepare this compound from benzotrifluoride precursors?

Answer:

Direct iodination of benzotrifluoride via electrophilic substitution using I₂ and HNO₃/H₂SO₄ generates the 3-iodo isomer. Alternative methods include diazotization of 3-aminobenzotrifluoride followed by treatment with KI. Purity is ensured via distillation (bp 81–82°C/24 mmHg) and NMR validation .

Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁸F) of this compound elucidate mechanistic pathways in aromatic substitution?

Answer:

¹³C-labeled CF₃ groups can track electronic effects via NMR, while ¹⁸F labeling (e.g., using K¹⁸F) studies fluorine mobility in SNAr reactions. Kinetic isotope effects (KIEs) differentiate between concerted and stepwise mechanisms. These methods require collaboration with radiochemistry facilities and strict regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.